molecular formula C14H20ClN3O B12216698 1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine

1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine

Cat. No.: B12216698
M. Wt: 281.78 g/mol
InChI Key: NSZHIQPBSOKBFP-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine is an organic compound that features a pyrazole ring substituted with an ethyl group and a methanamine group attached to a methoxybenzyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Ethylation: The pyrazole ring is then ethylated using an ethylating agent such as ethyl iodide in the presence of a base.

    Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination of the corresponding aldehyde or ketone.

    Methoxybenzyl Substitution: Finally, the methoxybenzyl group is attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or pyrazole ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-hydroxybenzyl)methanamine: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-chlorobenzyl)methanamine: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and affect the compound’s solubility and interaction with biological targets.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-3-17-9-8-13(16-17)11-15-10-12-6-4-5-7-14(12)18-2;/h4-9,15H,3,10-11H2,1-2H3;1H

InChI Key

NSZHIQPBSOKBFP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC=CC=C2OC.Cl

Origin of Product

United States

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